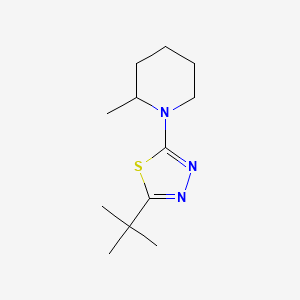

![molecular formula C12H9F2NO B6432435 2-[(2,4-difluorophenoxy)methyl]pyridine CAS No. 1869686-83-8](/img/structure/B6432435.png)

2-[(2,4-difluorophenoxy)methyl]pyridine

Descripción general

Descripción

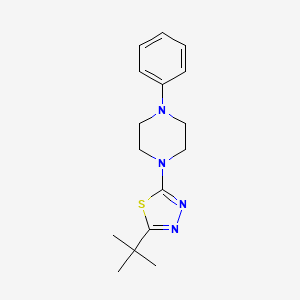

“2-[(2,4-difluorophenoxy)methyl]pyridine” is a chemical compound with the empirical formula C11H7F2N . It is a fluorinated building block .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-[(2,4-difluorophenoxy)methyl]pyridine”, has been discussed in various literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “2-[(2,4-difluorophenoxy)methyl]pyridine” is characterized by a pyridine ring attached to a 2,4-difluorophenyl group via a methylene bridge . The molecular weight of the compound is 191.18 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,4-difluorophenoxy)methyl]pyridine” include a refractive index of 1.570, a boiling point of 95 °C at 0.4 mmHg, and a density of 1.254 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Cyclometalated Ir(iii) Complexes

The compound is used in the synthesis of cyclometalated Ir(iii) complexes . These complexes have been shown to exhibit acid/base-induced structural transformation and luminescence switching . They also demonstrate photocatalytic activity for hydrogen evolution . The complexes are synthesized based on ligands dfppyH and pidpyH .

Luminescence Switching

The compound is involved in the creation of materials that show luminescence switching behaviors . This is associated with the protonation of pyridyl groups and/or imidazole units in the complexes .

Photocatalytic Activity

The compound contributes to the photocatalytic activity of certain complexes . For example, compound 1·PF6 has been used as a photosensitizer for the reduction of water to hydrogen . It was found that the amount of evolved hydrogen and the photosensitizer turnover number are 512 μmol and 102 for 1·PF6, respectively .

Structural Transformation

The compound is involved in acid/base-induced structural transformations . This can be confirmed by their 1H NMR spectra .

Supramolecular Chain Structure

The compound contributes to the formation of a supramolecular chain structure through aromatic stacking interactions between two dfppy − ligands .

Chemical Intermediate

Although not directly mentioned in the search results, similar compounds have been used as chemical intermediates for the synthesis of several crop-protection products . It’s possible that “2-[(2,4-difluorophenoxy)methyl]pyridine” could have similar applications.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled . It’s recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Direcciones Futuras

The future directions of “2-[(2,4-difluorophenoxy)methyl]pyridine” could involve its use in the synthesis of more complex molecules. For instance, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized and studied for their luminescence switching behaviors and photocatalytic activity for hydrogen evolution . This suggests potential applications in the field of materials science and energy production .

Mecanismo De Acción

Target of Action

It’s known that this compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate .

Mode of Action

It’s known to be used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that its boiling point is 95°c at 04 mmHg, and it has a density of 1254 g/mL at 25 °C . These properties might influence its bioavailability.

Propiedades

IUPAC Name |

2-[(2,4-difluorophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHJCRPHMJPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluorophenoxy)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

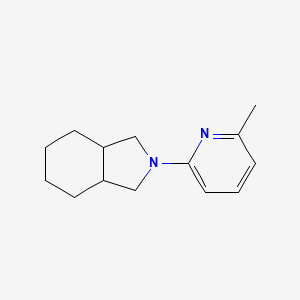

![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)

![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)

![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)